1,7-Dimethyl-1H-thiazolo[4,5-g]indazole
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Description
1,7-Dimethyl-1H-thiazolo[4,5-g]indazole is a chemical compound with the molecular formula C10H9N3S. It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole is based on the indazole core, which consists of a benzene ring fused to a pyrazole . The 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole variant has additional methyl groups at the 1 and 7 positions, and a thiazolo group at the 4,5 position.Chemical Reactions Analysis
Indazoles, including 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Future Directions
The synthesis and study of indazoles, including 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole, continue to be an active area of research due to their wide range of medicinal applications . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds.
properties
IUPAC Name |
1,7-dimethylpyrazolo[4,3-g][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-6-12-8-4-3-7-5-11-13(2)9(7)10(8)14-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJKBDMTWWVSOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C=NN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyl-1H-thiazolo[4,5-g]indazole |
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